N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
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Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H9BrCl2N2O2S2 and its molecular weight is 464.17. The purity is usually 95%.
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Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Bromothiophene Moiety : Contributes to the compound's reactivity and potential biological functions.
- Dichlorophenoxy Group : Enhances the compound's solubility and may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds with thiazole and thiophene rings exhibit significant biological activities. The specific biological activities of this compound include:
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against estrogen receptor-positive breast cancer cells (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The thiazole nucleus is recognized for its antimicrobial properties. Research has indicated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial lipid biosynthesis .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Interaction with Cellular Pathways : It may interfere with signaling pathways critical for cell survival and proliferation in cancer cells.
Case Studies
- Anticancer Screening : In vitro studies have shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study indicated that derivatives similar to our compound showed promising results against MCF7 cells .
- Antimicrobial Testing : Compounds structurally related to this compound were tested against a variety of microbial strains using methods like the turbidimetric assay. Results indicated effective inhibition of bacterial growth .
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | Thiazole ring with bromothiophene | Anticancer and antimicrobial |
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Thiazole ring with chloroacetamide | Antimicrobial and antiproliferative |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide | Similar structure with dichlorobenzamide | Anticancer activity confirmed |
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2S2/c16-13-4-3-12(24-13)10-7-23-15(19-10)20-14(21)6-22-11-2-1-8(17)5-9(11)18/h1-5,7H,6H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPTHDVYXEZPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.